molecular formula C12H12BrN3OS B5867290 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5867290
M. Wt: 326.21 g/mol
InChI Key: ZOIIMSIFJLAULI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a thiadiazole ring, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with ethyl chloroacetate under reflux conditions.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 4-bromophenylacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the ethyl group.

    Reduction: Reduction reactions could target the bromophenyl group or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and bromophenyl group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(4-fluorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and electron-withdrawing properties can affect the compound’s overall behavior compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIIMSIFJLAULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330446
Record name 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

706773-56-0
Record name 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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